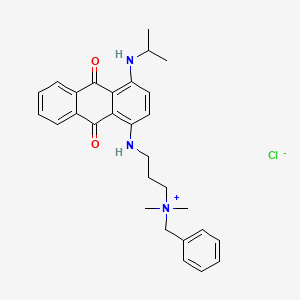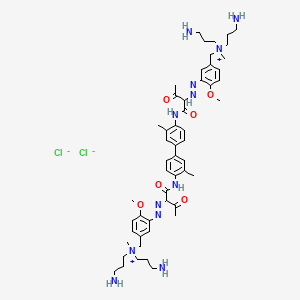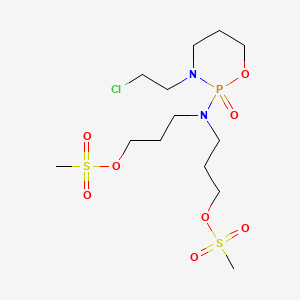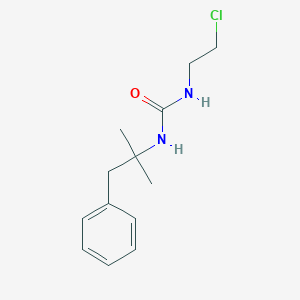
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- is a derivative of androst-5-ene, a steroid structure. This compound is characterized by the presence of three trimethylsilyl groups attached to the androst-5-ene backbone. The molecular formula for this compound is C28H54O3Si3, and it has a molecular weight of 522.9831 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- typically involves the reaction of androst-5-ene-3,4,17-triol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the study of steroid metabolism and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized materials and coatings.
作用機序
The mechanism of action for Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with enzymes and receptors involved in steroid metabolism. This selective interaction can modulate various biological processes, including hormone regulation and signal transduction .
類似化合物との比較
Similar Compounds
Silane, (androst-5-ene-3beta,11beta,17beta-triyltrioxy)tris[trimethyl-: Similar structure but with different hydroxyl group positions.
Silane, (androst-5-ene-3beta,17alpha-ylenedioxy)bis[trimethyl-: Contains two trimethylsilyl groups instead of three.
Uniqueness
Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- is unique due to its specific arrangement of trimethylsilyl groups, which provides distinct steric and electronic properties. This uniqueness makes it valuable in selective chemical reactions and biological studies .
特性
CAS番号 |
33287-28-4 |
|---|---|
分子式 |
C28H54O3Si3 |
分子量 |
523.0 g/mol |
IUPAC名 |
[(3S,4S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,4-bis(trimethylsilyloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C28H54O3Si3/c1-27-19-17-24(29-32(3,4)5)26(31-34(9,10)11)23(27)13-12-20-21-14-15-25(30-33(6,7)8)28(21,2)18-16-22(20)27/h13,20-22,24-26H,12,14-19H2,1-11H3/t20-,21-,22-,24-,25-,26-,27+,28-/m0/s1 |
InChIキー |
LBZXFKMRMRSBFM-LOVRTUIXSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H]([C@H]4O[Si](C)(C)C)O[Si](C)(C)C)C |
正規SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4O[Si](C)(C)C)O[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)


![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)




![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)

![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)

